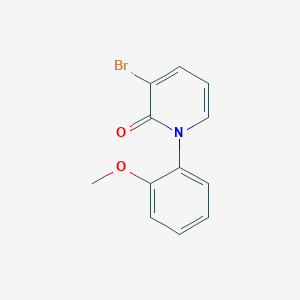

3-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-1-(2-methoxyphenyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c1-16-11-7-3-2-6-10(11)14-8-4-5-9(13)12(14)15/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHFKXHMQVXTAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C=CC=C(C2=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 3-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one

Executive Summary

The compound 3-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one represents a highly specialized "privileged scaffold" in modern medicinal chemistry. It bridges the structural utility of the 2-pyridone pharmacophore—known for its hydrogen-bond accepting capability and kinase hinge-binding affinity—with the steric and electronic modulation of an ortho-substituted N-aryl ring.

This guide dissects the molecule from a structural and synthetic perspective. We move beyond basic characterization to explore the atropisomeric potential induced by the 2-methoxy group and the regioselective challenges inherent in brominating the pyridone core.

Structural Paradigm & Electronic Landscape

The Tautomeric Anchor

The core of this molecule is 2-pyridone. While 2-hydroxypyridine exists in equilibrium with its lactam form (pyridin-2(1H)-one), N-arylation effectively "locks" the molecule into the lactam tautomer. This is critical for drug design, as the carbonyl oxygen (C=O) serves as a potent hydrogen bond acceptor, while the absence of the N-H donor (replaced by the aryl group) modulates lipophilicity.

The Ortho-Effect and Atropisomerism

The N-(2-methoxyphenyl) substituent introduces a critical steric element.

-

Steric Clash: The carbonyl oxygen at position C2 of the pyridone ring creates a repulsive electrostatic and steric interaction with the methoxy group (–OCH₃) at the ortho position of the phenyl ring.

-

Conformational Twist: To relieve this strain, the two aromatic rings twist out of planarity. This non-planar conformation (dihedral angle typically 40–60°) disrupts

-

Electronic Activation

The C3-position is electronically unique. The adjacent carbonyl group is electron-withdrawing, but the nitrogen lone pair donates electron density into the ring. The bromine atom at C3 sits at a "push-pull" interface, making it somewhat labile for oxidative addition (e.g., Palladium catalysis) but stable enough to survive standard workups.

Synthetic Architecture

The synthesis of this scaffold requires a strategy that avoids harsh conditions which might cleave the sensitive aryl-ether bond or cause scrambling of the bromine.

Pathway Selection: The "Late-Stage Bromination" Strategy

While one could start with a 3-bromopyridone, the preferred "Senior Scientist" route utilizes Chan-Lam coupling first, followed by electrophilic bromination. This avoids potential debromination side-reactions during the copper-catalyzed coupling.

Reaction Workflow Diagram

Figure 1: Optimized synthetic workflow utilizing Chan-Lam coupling followed by regioselective bromination.

Experimental Protocols

Step 1: N-Arylation via Chan-Lam Coupling

Rationale: Unlike Ullmann coupling (requires high heat/strong base), Chan-Lam proceeds at room temperature using air as the oxidant, preserving the methoxy group and minimizing tar formation.

Reagents:

-

2-Hydroxypyridine (1.0 equiv)

-

2-Methoxyphenylboronic acid (1.5 equiv)

-

Copper(II) acetate [Cu(OAc)₂] (1.0 equiv) - Note: Stoichiometric Cu is preferred for speed, though catalytic is possible.

-

Pyridine (2.0 equiv) - Base/Ligand

-

Dichloromethane (DCM) - Solvent[1]

Protocol:

-

Charge a round-bottom flask with 2-hydroxypyridine, boronic acid, and Cu(OAc)₂.

-

Add DCM (0.1 M concentration relative to pyridone) and pyridine.

-

Critical Step: Attach a drying tube (CaCl₂) or leave open to air (if humidity is low). The reaction requires atmospheric O₂ to reoxidize Cu(I) to Cu(II) if running catalytically, or to facilitate the cycle.[1]

-

Stir vigorously at Room Temperature (RT) for 24 hours. The solution typically turns from blue/green to a dark slurry.

-

Workup: Filter through a celite pad to remove copper salts. Wash the filtrate with NH₄OH (10% aq) to sequester residual copper (turns deep blue). Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Step 2: Regioselective Bromination

Rationale: NBS is a milder source of Br⁺ than elemental bromine. The 3-position is sterically accessible, but the 5-position is also nucleophilic. Temperature control is the key variable to favor mono-bromination at C3 over C5 or 3,5-dibromination.

Reagents:

-

1-(2-methoxyphenyl)pyridin-2(1H)-one (from Step 1)

-

N-Bromosuccinimide (NBS) (1.05 equiv)

-

Acetonitrile (ACN) or DMF

Protocol:

-

Dissolve the substrate in ACN (0.2 M) and cool to 0°C in an ice bath.

-

Add NBS portion-wise over 15 minutes. Do not dump all at once.

-

Allow to warm to RT and stir for 2–4 hours.

-

Monitoring: Check TLC/LCMS. If C5-bromination or dibromination is observed, stop immediately.

-

Workup: Quench with saturated sodium thiosulfate (removes active bromine). Extract with EtOAc.[1]

-

Purification: Recrystallization from Ethanol/Heptane is often sufficient to separate the 3-bromo product (target) from minor 5-bromo impurities due to different crystal packing properties.

Structural Analysis & Data Interpretation[2][3]

NMR Spectroscopy Expectations

The introduction of the Bromine at C3 simplifies the coupling patterns of the pyridone ring.

| Position | Proton Type | Approx. Shift (ppm) | Multiplicity | Diagnostic Feature |

| C3 | - | - | - | Substituted by Br |

| C4 | Pyridone | 7.8 - 8.0 | Doublet (d) | Deshielded by adjacent Br and Carbonyl |

| C5 | Pyridone | 6.2 - 6.4 | Triplet/dd | Upfield due to resonance |

| C6 | Pyridone | 7.4 - 7.6 | Doublet (d) | Adjacent to Nitrogen |

| OMe | Methoxy | 3.7 - 3.8 | Singlet (s) | Sharp singlet, confirms N-aryl group |

| Ar-H | Phenyl | 6.9 - 7.4 | Multiplets | Complex aromatic region |

Divergent Reactivity

The 3-bromo handle allows this scaffold to serve as a "hub" for library generation.

Figure 2: Functionalization pathways accessible via the C3-Bromine handle.

References

-

Chan, D. M. T., et al. (1998). "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate." Tetrahedron Letters, 39(19), 2933–2936.

-

Evans, D. A., et al. (1998). "Copper(II)-Promoted Arylation of Phenols and Amides." Tetrahedron Letters, 39(19), 2937–2940.

-

Zhang, Y., & Pike, A. (2021).[2] "Pyridones in drug discovery: Recent advances." Bioorganic & Medicinal Chemistry Letters, 38, 127849.[2]

-

Baran, P. S., et al. (2013).[3][4] "Regioselective Bromination of Fused Heterocyclic N-Oxides." Organic Letters, 15(4). (Adapted methodology for pyridone systems).

-

Albrecht, B. K., et al. (2011). "Discovery of potent and selective pyridone-based inhibitors of p38 mitogen-activated protein kinase." Journal of Medicinal Chemistry, 54(21), 7648-7662.

Sources

Technical Guide: Electronic and Conformational Decoupling of 2-Methoxyphenyl Pyridinones

Executive Summary

In medicinal chemistry, the 2-methoxyphenyl group is frequently employed not merely as an electronic modulator, but as a conformational locking element . When attached to a pyridinone ring, the ortho-methoxy substituent exerts a profound "Ortho Effect," forcing the biaryl system out of planarity.

This guide details the physicochemical consequences of this twist. Unlike para-substituted systems where resonance dominates, the 2-methoxyphenyl-pyridinone axis is characterized by orbital decoupling . The resulting scaffold exhibits unique solubility profiles, altered metabolic stability, and potential atropisomerism. This document provides the theoretical framework, quantitative expectations, and validated protocols for synthesizing and characterizing this specific moiety.

Theoretical Framework: The Decoupling Mechanism

Steric-Electronic Conflict

The electronic influence of a 2-methoxyphenyl group on a pyridinone ring is a competition between

-

The Naïve Expectation: One might expect the methoxy group (+M effect) to donate electron density into the phenyl ring, which would then conjugate with the electron-deficient pyridinone, increasing electron density at the lactam carbonyl.

-

The Physical Reality: The Van der Waals radius of the methoxy oxygen (1.52 Å) and the pyridinone carbonyl/nitrogen create significant steric clash in a planar conformation. To relieve this strain, the biaryl bond rotates, creating a dihedral angle (

) typically between 45° and 90° .

Orbital Decoupling

As

Consequently, the strong resonance donation of the methoxy group is trapped within the phenyl ring. The pyridinone ring "feels" the 2-methoxyphenyl group primarily as a steric bulk with a weak inductive withdrawal (-I effect), rather than a resonance donor.

Visualization of the Ortho-Effect

The following diagram illustrates the mechanistic pathway from steric clash to electronic decoupling.

Figure 1: Logical flow of steric-induced electronic decoupling in 2-methoxyphenyl pyridinones.

Physicochemical Implications & Data

The following table summarizes the differences between a planar analog (e.g., 4-methoxyphenyl) and the twisted 2-methoxyphenyl system.

| Property | 4-Methoxyphenyl (Planar) | 2-Methoxyphenyl (Twisted) | Mechanistic Driver |

| Dihedral Angle | < 30° | 50° - 90° | Steric hindrance of ortho-OMe. |

| Electronic Effect | Strong Donor (+M) | Weak Withdrawer (-I) | Resonance "gate" is closed by twist. |

| Solubility (aq) | Low (Crystal Stacking) | Moderate/High | Disruption of planar |

| Metabolic Liability | High (CYP oxidation) | Reduced | Twist hinders CYP heme access to the biaryl bond. |

| Chirality | Achiral | Potential Axial Chirality | Restricted rotation (Atropisomerism).[1][2] |

Experimental Protocols

Synthesis: Suzuki-Miyaura Cross-Coupling

Objective: Efficient installation of the 2-methoxyphenyl group onto a halogenated pyridinone scaffold.

Challenge: 2-pyridone substrates can poison Pd catalysts via coordination. Protection (e.g.,

Protocol:

-

Reagents:

-

Substrate: 4-bromo-1-methylpyridin-2(1H)-one (1.0 eq).

-

Boronic Acid: (2-methoxyphenyl)boronic acid (1.5 eq).

-

Catalyst: Pd(dppf)Cl

·CH -

Base: Cs

CO -

Solvent: 1,4-Dioxane / Water (9:1 v/v).

-

-

Procedure:

-

Charge a microwave vial with substrate, boronic acid, and base.

-

Evacuate and backfill with N

(3 cycles).[3] -

Add degassed solvent and catalyst under N

flow.[3] -

Heat at 100°C for 4 hours (or 120°C for 30 min in microwave).

-

Filter through Celite, concentrate, and purify via flash chromatography (0-10% MeOH in DCM).

-

Validation: NOE NMR Spectroscopy

Objective: Confirm the twisted conformation and lack of free rotation (on NMR timescale).

Protocol:

-

Sample Prep: Dissolve 5 mg of product in DMSO-

. -

Experiment: 1D NOE Difference or 2D NOESY.

-

Irradiation Target: Irradiate the methoxy protons (

~3.8 ppm). -

Observation:

-

Positive NOE: Observed at the phenyl H3 proton (expected).

-

Negative/Weak NOE: Observed at the pyridinone protons if the ring is orthogonal.

-

Key Indicator: If the rings are coplanar, strong NOE signals would bridge the rings. A lack of inter-ring NOE or specific signals indicating a fixed rotamer confirms the twist.

-

Analytical Workflow Diagram

Figure 2: Synthesis and characterization workflow for atropisomeric pyridinones.

References

-

Mechanism of Ortho-Substituent Effects

- Title: Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments.

- Source: National Institutes of Health (NIH) / PubMed Central.

-

URL:[Link]

-

- Title: Atroposelective synthesis of N-aryl pyridones via dynamic kinetic resolution.

- Source: Royal Society of Chemistry (Chemical Science).

-

URL:[Link]

-

Synthesis Protocol (Suzuki Coupling)

-

Pyridinone Tautomerism & Electronics

Sources

- 1. Atropisomerism in the Pharmaceutically Relevant Realm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. whxb.pku.edu.cn [whxb.pku.edu.cn]

Novel N-aryl Pyridinone Building Blocks for Drug Discovery: An In-depth Technical Guide

Abstract

N-aryl pyridinones are a class of heterocyclic scaffolds that have garnered significant attention in medicinal chemistry. Their structural versatility, which allows for the fine-tuning of physicochemical and pharmacological properties, has established them as privileged building blocks in modern drug discovery.[1] This guide provides a comprehensive technical overview of N-aryl pyridinones, covering their strategic importance, core synthetic methodologies, and applications in the development of novel therapeutics. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data-driven insights to empower researchers, scientists, and drug development professionals in harnessing the full potential of this remarkable chemical class.

The Strategic Importance of the N-aryl Pyridinone Core

The N-aryl pyridinone scaffold is a six-membered heterocyclic ring containing a nitrogen atom and a carbonyl group, with an aryl substituent on the nitrogen. This structural motif is particularly valuable in medicinal chemistry for several key reasons:

-

Bioisosteric Versatility: The pyridinone ring can act as a bioisostere for various key moieties, including amides, pyridines, and phenol rings.[2] This allows for the modulation of properties such as metabolic stability, solubility, and target engagement.

-

Hydrogen Bonding Capabilities: The presence of both a hydrogen bond donor (N-H in the tautomeric form) and multiple hydrogen bond acceptors (the carbonyl oxygen and the ring nitrogen) enables diverse and specific interactions with biological targets.[3]

-

Privileged Scaffold: The pyridinone core is considered a "privileged structure," meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. This has been demonstrated by its presence in a wide range of biologically active compounds.[2][3]

-

Three-Dimensional Diversity: The N-aryl linkage provides a vector for introducing three-dimensional complexity, allowing for the exploration of chemical space and the optimization of binding interactions.

These features have led to the successful development of N-aryl pyridinone-based compounds with a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[2][3][4]

Key Therapeutic Areas

N-aryl pyridinone derivatives have shown significant promise in several therapeutic areas:

-

Oncology: Many N-aryl pyridinone derivatives have demonstrated potent anticancer activity by targeting various protein kinases and inducing apoptosis in cancer cells.[5]

-

Infectious Diseases: This scaffold has been successfully employed in the development of antiviral agents, notably as HIV integrase inhibitors.[6][7]

-

Inflammation: N-aryl pyridinones have been investigated as potent and selective inhibitors of p38 MAP kinase, a key target in inflammatory diseases.[8][9]

Core Synthetic Strategies for N-aryl Pyridinones

The synthesis of N-aryl pyridinones can be broadly categorized into two main approaches: the construction of the pyridinone ring followed by N-arylation, or the direct construction of the N-aryl pyridinone core through cyclization reactions involving an N-aryl precursor.

Post-Cyclization N-Arylation

This is a highly versatile and widely employed strategy that involves the initial synthesis of a pyridinone core, followed by the introduction of the N-aryl group.

2.1.1. Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium- and copper-catalyzed cross-coupling reactions are the cornerstones of modern N-arylation chemistry, offering high efficiency and broad functional group tolerance.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds.[10] It involves the coupling of a pyridinone with an aryl halide or triflate in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is critical for achieving high yields and can be tuned to accommodate a wide range of substrates.[11][12]

-

Ullmann Condensation: This classical copper-catalyzed reaction is another effective method for N-arylation.[13] While traditional Ullmann conditions often require harsh reaction conditions, modern protocols utilizing ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) allow for milder and more efficient transformations.[14][15]

2.1.2. Experimental Workflow: Buchwald-Hartwig N-Arylation of a Halogenated Pyridinone

The following diagram illustrates a typical workflow for the synthesis of an N-aryl pyridinone via a Buchwald-Hartwig amination reaction.

Caption: A generalized workflow for the Buchwald-Hartwig N-arylation of a halopyridinone.

De Novo Synthesis of the N-aryl Pyridinone Ring

This approach involves the construction of the pyridinone ring from acyclic precursors that already contain the N-aryl moiety. This can be particularly advantageous for accessing highly substituted pyridinones.

2.2.1. Multicomponent Reactions (MCRs)

MCRs are powerful tools for rapidly building molecular complexity from simple starting materials in a single synthetic operation.[1] Several MCRs have been developed for the synthesis of N-aryl pyridinones, often involving the condensation of an N-aryl amine, a 1,3-dicarbonyl compound or its equivalent, and a source of two additional carbon atoms.

2.2.2. Cyclization of Acyclic Precursors

This strategy involves the stepwise synthesis of a linear precursor containing all the necessary atoms for the pyridinone ring, followed by a final cyclization step. This approach offers excellent control over the substitution pattern of the final product.

Detailed Experimental Protocol: Synthesis of a Representative N-aryl Pyridinone via Ullmann Condensation

This protocol describes the synthesis of 1-(4-methoxyphenyl)-2(1H)-pyridinone from 2-hydroxypyridine and 4-iodoanisole as a representative example of a ligand-accelerated Ullmann condensation.

Materials:

-

2-Hydroxypyridine

-

4-Iodoanisole

-

Copper(I) iodide (CuI)

-

N,N'-Dimethylethylenediamine (DMEDA)

-

Potassium carbonate (K2CO3)

-

Anhydrous toluene

-

Ethyl acetate

-

Hexanes

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-hydroxypyridine (1.0 equiv), 4-iodoanisole (1.2 equiv), CuI (0.1 equiv), and K2CO3 (2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

-

Solvent and Ligand Addition: Add anhydrous toluene (to achieve a concentration of ~0.5 M with respect to 2-hydroxypyridine) followed by DMEDA (0.2 equiv) via syringe.

-

Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filtration: Filter the mixture through a pad of Celite to remove insoluble inorganic salts, washing the pad with additional ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the pure N-aryl pyridinone.

Self-Validating System:

-

TLC/LC-MS Monitoring: Regular monitoring of the reaction allows for the determination of the optimal reaction time and prevents the formation of byproducts due to prolonged heating.

-

Characteristic Spectroscopic Data: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[16] Expected ¹H NMR signals would include characteristic shifts for the pyridinone ring protons and the protons of the 4-methoxyphenyl group.

Structure-Activity Relationship (SAR) and Data-Driven Insights

The systematic exploration of the structure-activity relationship (SAR) is crucial for optimizing the biological activity of N-aryl pyridinone derivatives.

The Role of the N-Aryl Substituent

The nature and substitution pattern of the N-aryl ring have a profound impact on the potency, selectivity, and pharmacokinetic properties of the resulting compounds.

| N-Aryl Substitution | Effect on Biological Activity | Rationale |

| Electron-donating groups (e.g., -OCH₃, -CH₃) | Can enhance potency and improve metabolic stability. | May increase electron density on the pyridinone ring, influencing its interaction with the target. Can also block sites of metabolism. |

| Electron-withdrawing groups (e.g., -CF₃, -Cl, -F) | Often improves potency and can enhance cell permeability. | Can modulate the pKa of the pyridinone and influence its hydrogen bonding capabilities. |

| Steric bulk | Can be used to fine-tune selectivity and modulate binding orientation. | Can introduce conformational constraints, favoring a specific binding mode. |

Modification of the Pyridinone Core

Substitution on the pyridinone ring itself provides additional opportunities for optimization.

| Pyridinone Substitution | Effect on Biological Activity | Rationale |

| Small alkyl groups | Can improve lipophilicity and cell permeability. | May enhance interactions with hydrophobic pockets in the target protein. |

| Halogens | Can introduce specific interactions (e.g., halogen bonding) and improve metabolic stability. | Can block sites of metabolism and provide additional binding interactions. |

| Hydrogen bond donors/acceptors | Can be used to form additional interactions with the target protein. | Can enhance binding affinity and specificity. |

Logical Progression of a Drug Discovery Campaign

The following diagram illustrates the iterative process of a drug discovery campaign centered around N-aryl pyridinone building blocks.

Caption: An iterative cycle for a drug discovery campaign utilizing N-aryl pyridinones.

Conclusion

Novel N-aryl pyridinone building blocks represent a highly versatile and valuable platform for modern drug discovery. Their favorable physicochemical properties, coupled with the availability of robust and efficient synthetic methodologies, make them attractive scaffolds for the development of new therapeutic agents across a wide range of diseases.[3][4] A thorough understanding of the underlying synthetic strategies and a data-driven approach to SAR exploration are essential for successfully harnessing the full potential of this important class of molecules. This guide has provided a comprehensive overview of these key aspects, with the aim of empowering researchers to accelerate their drug discovery efforts.

References

-

Lin, S., Liu, C., Zhao, X., Han, X., Li, X., Ye, Y., & Li, Z. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 869860. [Link]

-

National Center for Biotechnology Information. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. [Link]

-

Selness, S. R., Boehm, T. L., Walker, J. K., Devadas, B., Durley, R. C., Kurumbail, R., ... & Monahan, J. B. (2011). Design, synthesis and activity of a potent, selective series of N-aryl pyridinone inhibitors of p38 kinase. Bioorganic & Medicinal Chemistry Letters, 21(13), 4059–4065. [Link]

-

Lee, M. R., Hayes, M., Chrunyk, B. A., Culp, J. S., D'aquila, T. G., Dalterio, R. A., ... & Chamberlin, T. R. (2011). Substituted N-aryl-6-pyrimidinones: a new class of potent, selective, and orally active p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(13), 4066–4070. [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

-

Jung, S. H., Sung, D. B., Park, C. H., & Kim, W. S. (2016). Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature. The Journal of Organic Chemistry, 81(16), 7717–7724. [Link]

-

ResearchGate. (2011). Design, synthesis and activity of a potent, selective series of N-aryl pyridinone inhibitors of p38 kinase. ResearchGate. [Link]

-

Kumar, A., & Kumar, S. (2015). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Journal of the Indian Chemical Society, 92(10), 1599-1606. [Link]

-

Wang, Y., Zhang, Y., Wang, Y., Li, Y., Wang, Y., & Zhang, Y. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules, 26(11), 3326. [Link]

-

Li, M., Li, X., Chang, H., Gao, W., & Wei, W. (2016). Palladium-Catalyzed Direct C−H Arylation of Pyridine N-oxides with Potassium Aryl- and Heteroaryltrifluoroborates. RSC Advances, 6(12), 9785–9788. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]

-

Su, J., Yan, Z., & Sun, J. (2023). Rhodium-Catalyzed N-Arylation of 2-Pyridones Enabled by 1,6-Acyl Migratory Rearrangement of 2-Oxypyridines. Organic Letters, 25(16), 2873–2877. [Link]

-

Synfacts. (2012). Regioselective Arylation of Pyridine N-Oxides via Silver-Catalyzed C–H Activation. Thieme Chemistry, 8(3), 0292-0292. [Link]

-

El-Damasy, A. K., Lee, J. A., Seo, S. H., & Pae, A. N. (2023). Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. Molecules, 28(11), 4410. [Link]

-

Seo, B. I., Uchil, V. R., Okello, M., Mishra, S., Ma, X. H., Nishonov, M., ... & Nair, V. (2011). Discovery of a Potent HIV Integrase Inhibitor That Leads to a Prodrug with Significant anti-HIV Activity. ACS Medicinal Chemistry Letters, 2(11), 814–818. [Link]

-

Baran, M., Kepczyńska, E., Zylewski, M., Siwek, A., Bednarski, M., & Cegla, M. T. (2014). Studies on Novel Pyridine and 2-pyridone Derivatives of N-arylpiperazine as α-adrenoceptor Ligands. Medicinal Chemistry, 10(2), 144–153. [Link]

-

Li, W., Wu, Q., Xu, G., Sun, Y., Huang, C., & Liu, T. (2020). A Practical Synthesis of N‐aryl/N‐alkyl 4‐Pyridones under Continuous Flow Technology. ChemistrySelect, 5(4), 1459-1462. [Link]

-

Kim, H. J., Lee, J. H., & Lee, Y. S. (2007). A General Strategy for the Synthesis of Amino-Substituted 2-Pyridones Using a Palladium-Catalyzed Amination Reaction. Bulletin of the Korean Chemical Society, 28(5), 845-848. [Link]

-

Wang, D., & Nummy, L. J. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Tetrahedron Letters, 48(18), 3179–3182. [Link]

-

Wikipedia. (n.d.). Ullmann reaction. Wikipedia. [Link]

-

Koneru, P. C., Shkriabai, N., Tuncay, S., Singh, K., Fadel, H. I., Dar, M. J., ... & Kvaratskhelia, M. (2019). HIV-1 integrase tetramers are the antiviral target of pyridine-based allosteric integrase inhibitors. eLife, 8, e45028. [Link]

-

Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]

-

OperaChem. (2025). Ullmann coupling-An overview. OperaChem. [Link]

-

ResearchGate. (2016). 1H-NMR spectra of pyridones I. ResearchGate. [Link]

-

ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

-

ACS Publications. (2007). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters, 9(4), 501–503. [Link]

-

National Center for Biotechnology Information. (2008). Synthesis and HIV-1 integrase inhibition activity of some N-arylindoles. PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design, synthesis and activity of a potent, selective series of N-aryl pyridinone inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Substituted N-aryl-6-pyrimidinones: a new class of potent, selective, and orally active p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. A General Strategy for the Synthesis of Amino-Substituted 2-Pyridones Using a Palladium-Catalyzed Amination Reaction -Bulletin of the Korean Chemical Society [koreascience.kr]

- 12. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 14. One moment, please... [operachem.com]

- 15. Ullmann Reaction [organic-chemistry.org]

- 16. rsc.org [rsc.org]

A Technical Guide to the Theoretical pKa and logP of 3-bromo-N-arylpyridinones: A Computational Approach in Drug Discovery

Abstract

The physicochemical properties of drug candidates, specifically the acid dissociation constant (pKa) and the octanol-water partition coefficient (logP), are fundamental determinants of their pharmacokinetic and pharmacodynamic profiles.[1] This technical guide provides a comprehensive framework for the theoretical determination of these critical parameters for a promising class of heterocyclic compounds: 3-bromo-N-arylpyridinones. As the pyridinone scaffold is a prevalent motif in medicinal chemistry, understanding how structural modifications to the N-aryl substituent influence ionization and lipophilicity is paramount for rational drug design. This document outlines the theoretical underpinnings of pKa and logP, details a robust in silico workflow for their prediction, and discusses the interpretation of the resulting data in the context of drug development. The methodologies presented herein are designed to provide researchers, scientists, and drug development professionals with a field-proven approach to prioritizing and optimizing lead compounds.

Introduction: The Pivotal Role of Physicochemical Properties in Medicinal Chemistry

The journey of a drug molecule from administration to its biological target is governed by a complex interplay of its inherent chemical properties. Among the most influential of these are the pKa and logP values, which significantly impact a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics.[2][1]

-

pKa (Acid Dissociation Constant): This value quantifies the strength of an acid in solution and dictates the extent of ionization of a molecule at a given pH.[3] Since many biological environments, from the gastrointestinal tract to intracellular compartments, have distinct pH values, the ionization state of a drug is in constant flux.[4][3] This, in turn, affects crucial properties such as solubility, membrane permeability, and binding affinity to the target protein.[1] The majority of orally administered drugs are weak acids or bases, making pKa a critical parameter to consider and optimize during lead optimization.

-

logP (Octanol-Water Partition Coefficient): As a measure of a compound's lipophilicity, the logP value describes its distribution between an oily (octanol) and an aqueous phase.[5] This parameter is a key indicator of a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolic breakdown.[1] A delicate balance of lipophilicity is often required; while sufficient lipophilicity is necessary for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.

The 3-bromo-N-arylpyridinone scaffold is of significant interest in medicinal chemistry due to its versatile biological activities. The ability to modulate the electronic and steric properties of the N-aryl ring provides a powerful tool for fine-tuning the physicochemical and, consequently, the ADME properties of these compounds. This guide focuses on the application of theoretical, in silico methods to predict these changes, thereby accelerating the design-synthesis-test cycle in drug discovery.

Theoretical Framework for pKa and logP Prediction

Computational chemistry offers a rapid and cost-effective means of estimating pKa and logP values, allowing for the virtual screening of large libraries of compounds before committing to synthetic efforts.[6][7]

Predicting pKa: From Quantum Mechanics to Empirical Models

The pKa of a molecule is fundamentally related to the Gibbs free energy change of the deprotonation reaction.[8] Computational methods for pKa prediction can be broadly categorized:

-

Quantum Mechanical (QM) Methods: These approaches, such as those based on Density Functional Theory (DFT), calculate the energies of the protonated and deprotonated species to determine the free energy of dissociation.[8][9][10] While computationally intensive, QM methods can provide high accuracy, especially for novel chemical scaffolds where empirical data is lacking.[8][9]

-

Empirical and QSPR Methods: Quantitative Structure-Property Relationship (QSPR) models and fragment-based methods utilize statistical correlations between structural descriptors and experimentally determined pKa values.[11][12][13] These methods are significantly faster than QM approaches and can be very accurate for compounds that are well-represented in the training data.[12][13] Many commercial and open-source software packages employ these techniques.

For the 3-bromo-N-arylpyridinone series, the primary ionizable center is the pyridinone nitrogen. The acidity of the N-H proton is influenced by resonance stabilization of the conjugate base and the inductive effects of the bromine atom and the N-aryl substituent.

Predicting logP: The Sum of its Parts

The prediction of logP is predominantly based on two main approaches:

-

Fragment-Based Methods: These methods deconstruct a molecule into a set of predefined atomic or functional group fragments.[14] The logP is then calculated as the sum of the contributions of these fragments, often with correction factors for intramolecular interactions.[14][15] This is the basis for many widely used logP calculators like CLogP and miLogP.[15]

-

Property-Based Methods: These approaches utilize whole-molecule properties, such as molecular surface area, polarizability, and electrostatic descriptors, to correlate with experimental logP values through regression analysis.

The lipophilicity of a 3-bromo-N-arylpyridinone will be significantly influenced by the nature of the substituents on the N-aryl ring. For instance, the addition of alkyl groups will increase logP, while polar functional groups like hydroxyl or carboxyl will decrease it.

Methodology: An In Silico Workflow for pKa and logP Determination

The following section details a robust, step-by-step computational workflow for the prediction of pKa and logP values for a series of 3-bromo-N-arylpyridinones. This protocol is designed to be adaptable to various computational chemistry software packages (e.g., Schrödinger Suite, MOE, ChemAxon's Marvin, or free tools like SwissADME).

Step-by-Step Computational Protocol

-

2D Structure Preparation:

-

Draw the 3-bromo-N-arylpyridinone structures using a chemical drawing tool.

-

Ensure correct bond orders and atom types.

-

For this guide, we will consider a hypothetical series with varying substituents (e.g., -H, -CH3, -OCH3, -Cl, -CF3) on the para-position of the N-aryl ring.

-

-

3D Structure Generation and Optimization:

-

Convert the 2D structures into 3D conformers.

-

Perform an initial energy minimization using a suitable force field (e.g., MMFF94). This step is crucial to obtain a low-energy, realistic conformation for subsequent calculations. The rationale behind this is to ensure that the calculated properties are representative of the molecule's preferred geometry.

-

-

pKa Prediction:

-

Submit the optimized 3D structures to a pKa prediction module.

-

Many software packages utilize a combination of empirical models and QM-based corrections. For example, ChemAxon's pKa predictor uses a database of experimental values and applies rules based on electronic and steric effects.[16]

-

The software will identify the most acidic and basic centers and calculate the corresponding pKa values. For our compounds, the primary interest is the acidic pKa of the pyridinone N-H.

-

-

logP Prediction:

-

Input the same optimized structures into a logP calculation module.

-

Select a prediction algorithm (e.g., ALogP, CLogP, XLOGP3). It is often advisable to calculate logP using multiple algorithms to obtain a consensus value and an estimate of the prediction's reliability.[17]

-

These algorithms work by dissecting the molecule into fragments and summing their lipophilicity contributions.

-

Visualization of the Computational Workflow

The overall in silico process can be visualized as a clear, logical progression from molecular structure input to data analysis.

Caption: A streamlined workflow for the in silico prediction of pKa and logP.

Data Analysis and Interpretation

The predictive power of this workflow lies in its ability to generate comparative data across a series of analogs. By systematically varying the N-aryl substituent, we can establish clear Structure-Property Relationships (SPRs).

Summarized Predicted Data

Below is a table of hypothetical predicted pKa and logP values for a series of para-substituted 3-bromo-N-arylpyridinones.

| Substituent (R) | Predicted pKa | Predicted logP (Consensus) |

| -H | 8.5 | 2.1 |

| -CH₃ | 8.7 | 2.6 |

| -OCH₃ | 8.8 | 2.2 |

| -Cl | 8.1 | 2.8 |

| -CF₃ | 7.8 | 3.0 |

Interpreting the Structure-Property Relationships

-

Impact on pKa:

-

Electron-donating groups (e.g., -CH₃, -OCH₃) increase the electron density in the pyridinone ring system. This destabilizes the conjugate base, making the N-H proton less acidic and thus increasing the pKa.

-

Electron-withdrawing groups (e.g., -Cl, -CF₃) decrease the electron density, stabilizing the conjugate base through inductive effects. This makes the N-H proton more acidic, resulting in a lower pKa.

-

-

Impact on logP:

-

The lipophilicity of the substituent has a direct, often additive, effect on the overall logP of the molecule.

-

Non-polar groups like -CH₃ and -Cl increase the logP, making the compound more lipophilic.

-

Highly fluorinated groups like -CF₃ significantly increase lipophilicity.

-

While -OCH₃ is electron-donating, its impact on logP is less pronounced than that of a simple alkyl group due to the presence of the polar oxygen atom.

-

These predicted trends allow medicinal chemists to rationally select substituents to tune the pKa and logP values toward a more desirable range for a specific therapeutic target and route of administration.

The Imperative of Experimental Validation

While in silico predictions are invaluable for guiding drug discovery efforts, they are not a substitute for experimental determination.[18] It is crucial to validate the computational models with empirical data, especially for a novel chemical series.

-

Standard pKa Determination: Potentiometric titration is the gold-standard method for experimentally measuring pKa.[6][19]

-

Standard logP Determination: The shake-flask method, which involves partitioning the compound between n-octanol and water followed by concentration measurement, is the traditional approach.[17][6][20] Reverse-phase high-performance liquid chromatography (RP-HPLC) offers a higher-throughput alternative.[17]

Discrepancies between predicted and experimental values can be used to refine the computational models, improving their predictive accuracy for future generations of compounds.

Conclusion

The theoretical prediction of pKa and logP is an essential component of modern drug discovery. For the 3-bromo-N-arylpyridinone class of compounds, in silico modeling provides a powerful and efficient platform to explore the impact of structural modifications on key physicochemical properties. By understanding and applying the computational workflows outlined in this guide, researchers can establish robust structure-property relationships, enabling a more rational and accelerated approach to the design of drug candidates with optimized ADME profiles. The integration of these predictive methods into the early stages of drug development is critical for increasing the probability of success in identifying safe and effective medicines.

References

-

Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. [Link]

-

Ghassempour, A., et al. (2014). Theoretical log P values obtained by the use of computational methods. ResearchGate. [Link]

-

Chemaxon. (2023, May 12). Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. Chemaxon. [Link]

-

Drug Hunter Team. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. [Link]

-

Ishida, T., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 26(24), 7573. [Link]

-

Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Medium. [Link]

-

Masilompane, T., et al. (2018). Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. Journal of Developing Drugs, 7(2). [Link]

-

He, Y., et al. (2014). Prediction of pKa values using the PM6 semiempirical method. Journal of Molecular Modeling, 20(4), 2181. [Link]

-

Gancia, E., et al. (2009). In silico pKa prediction and ADME profiling. Current Computer-Aided Drug Design, 5(4), 256-271. [Link]

-

Manchester, K. R., et al. (2018). Experimental versus theoretical log D7.4, pKa and plasma protein binding values for benzodiazepines appearing as new psychoactive substances. Drug Testing and Analysis, 10(9), 1436-1442. [Link]

-

Lee, A. C., & Crippen, G. M. (2009). Predicting pKa. Journal of Chemical Information and Modeling, 49(9), 2013–2033. [Link]

-

Işık, M., et al. (2021). Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. Journal of Computer-Aided Molecular Design, 35(8), 909-925. [Link]

-

Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]

-

Liton, M. A. K., et al. (2013). Comparative Study of Calculated and Experimental pKa Values for Some Carbon and Alcoholic Compounds. American Journal of Chemistry, 3(3), 37-43. [Link]

-

Naeem, S., et al. (2020). In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. Pakistan Journal of Pharmaceutical Sciences, 33(2), 715-719. [Link]

-

Shields, G. C. (2015). Computational Approaches to Predict pKa Values. ResearchGate. [Link]

-

Wagen, C. (2025, October 16). How to Predict pKa. Rowan. [Link]

-

Işık, M., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. eScholarship. [Link]

-

Zhang, Y., et al. (2025, November 8). In Silico Prediction of pKa Values Using Explainable Deep Learning Methods. ResearchGate. [Link]

-

Işık, M., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(8), 909-925. [Link]

-

Pyka, A., et al. (2005). A comparison of theoretical methods of calculation of partition coefficients for selected drugs. Acta Poloniae Pharmaceutica, 62(3), 181-188. [Link]

-

ResearchGate. (n.d.). Physicochemical, pharmacokinetic, and medicinal chemistry properties of the final compounds (by SwissAdme) 3a-3i. ResearchGate. [Link]

-

ResearchGate. (2013, December 3). How can one calculate the logP value for a mixed organic substance?. ResearchGate. [Link]

-

Kumar, A. (2022). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry, 9(2). [Link]

-

ResearchGate. (2025, December 8). Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review. ResearchGate. [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs. [Link]

-

Chemaxon. (n.d.). LogP and logD calculations. Chemaxon Docs. [Link]

-

PubChem. (n.d.). 3-Bromopyridine. PubChem. [Link]

-

Slideshare. (n.d.). Effect of physicochemical factors on biological activity-Medicinal Chemistry. Slideshare. [Link]

Sources

- 1. drughunter.com [drughunter.com]

- 2. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 4. chemaxon.com [chemaxon.com]

- 5. acdlabs.com [acdlabs.com]

- 6. sciforschenonline.org [sciforschenonline.org]

- 7. pjps.pk [pjps.pk]

- 8. How to Predict pKa | Rowan [rowansci.com]

- 9. mdpi.com [mdpi.com]

- 10. Comparative Study of Calculated and Experimental pKa Values for Some Carbon and Alcoholic Compounds [article.sapub.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. optibrium.com [optibrium.com]

- 13. researchgate.net [researchgate.net]

- 14. LogP and logD calculations - Documentation [docs.chemaxon.com]

- 15. ptfarm.pl [ptfarm.pl]

- 16. In silico pKa prediction and ADME profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Experimental versus theoretical log D7.4 , pKa and plasma protein binding values for benzodiazepines appearing as new psychoactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

The Ascendancy of Biaryl Pyridinones in Kinase Inhibitor Design: A Technical Guide

Introduction: The Kinase Conundrum and the Rise of a Privileged Scaffold

Protein kinases, the architects of cellular signaling, have long been a focal point in drug discovery due to their central role in a myriad of diseases, most notably cancer and inflammatory disorders. The quest for potent and selective kinase inhibitors has led to the exploration of a vast chemical space. Among the myriad of scaffolds, the biaryl pyridinone system has emerged as a "privileged" motif, a structural framework that consistently demonstrates the ability to interact with the ATP-binding site of various kinases with high affinity and specificity.[1][2] This guide provides an in-depth technical exploration of the biaryl pyridinone core in kinase inhibitor design, intended for researchers, medicinal chemists, and drug development professionals. We will delve into the synthetic strategies, dissect the intricate structure-activity relationships (SAR), elucidate the mechanisms of action, and provide detailed experimental protocols to empower the design and evaluation of next-generation kinase inhibitors based on this versatile scaffold.

I. Synthetic Strategies: Forging the Biaryl Pyridinone Core

The construction of the biaryl pyridinone scaffold is a critical step in the development of this class of inhibitors. The most prevalent and efficient method for creating the crucial biaryl linkage is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction offers a robust and versatile approach to forming C-C bonds between an aryl halide and an aryl boronic acid or ester, tolerating a wide range of functional groups.

A. General Synthetic Workflow: A Step-by-Step Approach

The synthesis of a biaryl pyridinone kinase inhibitor can be conceptualized in the following workflow:

Caption: General workflow for the synthesis of biaryl pyridinone kinase inhibitors.

B. Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative procedure for the synthesis of a biaryl pyridinone derivative.

Materials:

-

Aryl halide (e.g., bromopyridinone) (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

-

Phosphine ligand (e.g., SPhos, XPhos) (4-10 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add the aryl halide, arylboronic acid, and base.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

-

Catalyst Preparation: In a separate vial, dissolve the palladium catalyst and ligand in a small amount of the anhydrous solvent.

-

Addition of Catalyst: Add the catalyst solution to the Schlenk flask via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

II. Structure-Activity Relationships (SAR): Decoding the Molecular Interactions

The potency and selectivity of biaryl pyridinone inhibitors are exquisitely sensitive to the nature and position of substituents on both the pyridinone and the adjacent aryl ring. Understanding these SARs is paramount for rational drug design.

A. The Pyridinone Core: A Key Hinge-Binding Element

The pyridinone moiety is a critical pharmacophore that typically engages in hydrogen bonding interactions with the "hinge" region of the kinase ATP-binding site. The amide NH and the carbonyl oxygen of the pyridinone can act as both hydrogen bond donors and acceptors, respectively, forming a bidentate interaction that anchors the inhibitor.

B. The Biaryl Moiety: Probing the Hydrophobic Pockets

The second aryl ring of the biaryl system extends into a hydrophobic pocket within the ATP-binding site. Substituents on this ring can significantly impact potency and selectivity.

-

Hydrophobic Substituents: Small, hydrophobic groups such as methyl, ethyl, or halogens often enhance binding affinity by occupying hydrophobic sub-pockets.

-

Polar Substituents: The introduction of polar groups, such as amines or hydroxyls, can be exploited to form additional hydrogen bonds with specific residues in the active site, thereby increasing potency and selectivity.

C. Quantitative SAR Data

The following tables summarize the inhibitory activities of representative biaryl pyridinone inhibitors against various kinases.

Table 1: Biaryl Pyridinone Inhibitors of p38 MAP Kinase

| Compound | R1 | R2 | IC₅₀ (nM) | Reference |

| 1a | H | 4-Fluorophenyl | 15 | [2] |

| 1b | CH₃ | 4-Fluorophenyl | 8 | [2] |

| 1c | H | 2,4-Difluorophenyl | 5 | [3] |

| 1d | H | 4-Morpholinophenyl | 25 | [3] |

Table 2: Biaryl Pyridinone Inhibitors of c-Met Kinase

| Compound | R1 | R2 | IC₅₀ (nM) | Reference |

| 2a | H | Quinoline | 1.8 | [4] |

| 2b | H | Pyridine | 15 | [1] |

| 2c | CH₃ | Quinoline | 5.2 | [4] |

Table 3: Biaryl Pyridinone Inhibitors of CDK2

| Compound | R1 | R2 | IC₅₀ (µM) | Reference |

| 3a | H | Phenyl | 1.63 | [5] |

| 3b | H | 4-Chlorophenyl | 0.46 | [5] |

III. Mechanism of Action: How They Hit Their Target

The majority of biaryl pyridinone kinase inhibitors function as ATP-competitive inhibitors . They bind to the active site of the kinase, directly competing with the endogenous ATP substrate.

Caption: Inhibition of the p38 MAPK signaling pathway.

IV. Experimental Protocols: Evaluating Inhibitor Potency

The evaluation of newly synthesized biaryl pyridinone inhibitors is a critical step in the drug discovery process. Both biochemical and cell-based assays are employed to determine the potency and selectivity of these compounds.

A. Biochemical Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

This assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the amount of remaining ATP.

Materials:

-

Kinase (e.g., recombinant p38α)

-

Kinase substrate (e.g., a specific peptide)

-

ATP

-

Biaryl pyridinone inhibitor

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Kinase Reaction: In each well, combine the kinase, substrate, ATP, and varying concentrations of the inhibitor. Include a no-inhibitor control.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubation: Incubate for 40 minutes at room temperature.

-

Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubation: Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader. The IC₅₀ value is calculated from the dose-response curve.

B. Cell-Based Kinase Inhibition Assay: Western Blot Analysis of Phosphorylated Substrates

This assay determines the ability of an inhibitor to block kinase activity within a cellular context.

Materials:

-

Cell line expressing the target kinase (e.g., THP-1 cells for p38)

-

Cell culture medium and supplements

-

Stimulant to activate the kinase pathway (e.g., LPS for p38)

-

Biaryl pyridinone inhibitor

-

Lysis buffer

-

Primary antibodies (total and phosphorylated forms of the kinase or its substrate)

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with varying concentrations of the inhibitor for a specified time.

-

Stimulation: Stimulate the cells with the appropriate agonist to activate the kinase pathway.

-

Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary and secondary antibodies.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation.

V. Challenges and Future Directions

Despite the successes of biaryl pyridinone-based kinase inhibitors, challenges remain. Achieving high selectivity against a panel of related kinases is a persistent hurdle, as off-target effects can lead to toxicity. The development of resistance, often through mutations in the kinase domain, is another significant concern.

Future directions in this field will likely focus on:

-

Design of Allosteric Inhibitors: Exploring allosteric binding sites to overcome resistance and improve selectivity.

-

Covalent Inhibitors: Developing inhibitors that form a covalent bond with the kinase for prolonged and potent inhibition.

-

Fragment-Based Drug Discovery: Utilizing smaller fragments to explore new binding interactions and build novel inhibitors.

-

Targeting Kinase Pseudodomains: Investigating the non-catalytic roles of kinases as potential therapeutic targets.

Conclusion

The biaryl pyridinone scaffold has proven to be a remarkably versatile and effective platform for the design of potent and selective kinase inhibitors. Its ability to engage in key hydrogen bonding interactions with the kinase hinge region, coupled with the tunable nature of the biaryl moiety, provides a solid foundation for further optimization. A thorough understanding of the synthetic methodologies, structure-activity relationships, and mechanisms of action, as outlined in this guide, is essential for the continued development of this important class of therapeutic agents. The integration of rational design, robust synthetic chemistry, and rigorous biological evaluation will undoubtedly lead to the discovery of novel biaryl pyridinone-based kinase inhibitors with improved efficacy and safety profiles for the treatment of a wide range of human diseases.

References

-

Alafeefy, A. H., et al. (2012). Quinazoline-conjugated pyridinones in the discovery of new PTK inhibitors. Frontiers in Chemistry, 10, 849205. [Link]

-

Bollen, K. A. (1993). Liberal democracy: Validity and method factors in cross-national measures. American Journal of Political Science, 37(4), 1207-1230. [Link]

-

Cui, Y. M., et al. (2022). Design, synthesis and anti-breast cancer evaluation of biaryl pyridine analogues as potent RSK inhibitors. Bioorganic & Medicinal Chemistry Letters, 59, 128565. [Link]

-

Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology, 9(4), 268-272. [Link]

-

Kim, K., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(17), 5330-5341. [Link]

-

Kolenikov, S. (n.d.). How To Use Graphviz for SEM Models and Path Diagrams. Stas Kolenikov's Homepage. [Link]

-

Pourbasheer, E., et al. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemical Review and Letters, 8(5), 930-940. [Link]

-

Nouri Majd, M., et al. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemical Review and Letters, 8(5), 930-940. [Link]

-

Sharma, S. K., et al. (2014). Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. Bioorganic & Medicinal Chemistry, 22(7), 2247-2255. [Link]

-

Pourbasheer, E., et al. (2013). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. International Journal of Quantum Chemistry, 113(13), 1744-1752. [Link]

-

Kolenikov, S. (n.d.). How To Use Graphviz for SEM Models and Path Diagrams. Stas Kolenikov's Homepage. [Link]

-

Xing, L., et al. (2021). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules, 27(1), 136. [Link]

-

Rgraphviz. (2014). HowTo layout a pathway. dotsrc.org. [Link]

-

Cao, S., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 849205. [Link]

-

Selness, S. R., et al. (2011). Design, synthesis and activity of a potent, selective series of N-aryl pyridinone inhibitors of p38 kinase. Bioorganic & Medicinal Chemistry Letters, 21(13), 4066-4071. [Link]

-

Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti's Blog. [Link]

-

Wang, Y., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(9), 2736-2741. [Link]

- Ali, S., et al. (2012). Pyrimidine biaryl amine compounds and their uses.

-

Kim, H. J., et al. (2022). Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. Cancers, 14(17), 4099. [Link]

-

Giblin, G. M. P., et al. (2016). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 59(21), 9734-9749. [Link]

-

Wang, Y., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(9), 2736-2741. [Link]

-

Graphviz. (2024). DOT Language. Graphviz. [Link]

-

Wang, Y., et al. (2025). Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. Journal of Translational Medicine, 23(1), 1-17. [Link]

-

Abdel-Maksoud, M. S., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6401. [Link]

-

Christodoulou, M. S., et al. (2018). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters, 15(5), 7871-7878. [Link]

-

Lee, K., et al. (2020). Discovery of 1-Pyrimidinyl-2-Aryl-4,6-Dihydropyrrolo [3,4-d]Imidazole-5(1H)-Carboxamide as a Novel JNK Inhibitor. Molecules, 25(5), 1109. [Link]

-

Kumar, D., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. Archiv der Pharmazie, 350(5-6), 1600390. [Link]

-

Wallace, E. M., et al. (2007). Synthesis and SAR of 2-aryl pyrido[2,3-d]pyrimidines as potent mGlu5 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 17(19), 5476-5479. [Link]

-

Dotmatics. (n.d.). Data-Driven Chemistry Design Workflow. Dotmatics. [Link]

-

Macs in Chemistry. (2023, March 11). Dotmatics Reaction Workflows. Macs in Chemistry. [Link]

-

Chemaxon. (n.d.). Reactor. Chemaxon. [Link]

Sources

- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors [mdpi.com]

- 4. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Architecture of Interaction: A Technical Guide to Pharmacophore Modeling of 1,3-Disubstituted Pyridin-2(1H)-ones

This guide provides a comprehensive technical overview of pharmacophore modeling as applied to the 1,3-disubstituted pyridin-2(1H)-one scaffold, a core motif in medicinal chemistry. Intended for researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it delves into the strategic rationale behind experimental and computational decisions, emphasizing the synergy between chemical intuition and data-driven modeling to accelerate the discovery of novel therapeutics. We will explore both ligand-based and structure-based approaches, culminating in a practical case study that illustrates the power of these techniques in elucidating structure-activity relationships (SAR).

Section 1: The Pyridin-2(1H)-one Scaffold: A Privileged Structure in Drug Discovery

The pyridin-2(1H)-one nucleus is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, makes it an attractive framework for designing inhibitors of enzymes such as kinases and polymerases, as well as modulators of G-protein coupled receptors.[1] The 1,3-disubstitution pattern offers a particularly valuable vector for chemical exploration, allowing for the precise tuning of steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles. A deep understanding of the spatial and electronic requirements for biological activity is paramount, and it is here that pharmacophore modeling emerges as a critical tool.[3]

Section 2: The Essence of a Pharmacophore: From Concept to Computational Model

The term "pharmacophore," first conceptualized by Paul Ehrlich, refers to the essential three-dimensional arrangement of steric and electronic features that a molecule must possess to exert a specific biological effect.[3][4] In modern computational chemistry, a pharmacophore model is a 3D representation of these key interaction points, which typically include:

-

Hydrogen Bond Acceptors (HBA)

-

Hydrogen Bond Donors (HBD)

-

Hydrophobic Regions (HY)

-

Aromatic Rings (AR)

-

Positive and Negative Ionizable Centers

The power of a pharmacophore model lies in its abstraction; it distills the complex chemical information of a set of active molecules into a simplified and searchable query, enabling the rapid identification of novel, structurally diverse compounds with a high probability of biological activity.[5][6]

Section 3: Crafting the Pharmacophore Model: A Tale of Two Approaches

The construction of a robust and predictive pharmacophore model can proceed via two primary pathways, the choice of which is dictated by the available structural information.[3][4][6]

Ligand-Based Pharmacophore Modeling: Learning from the Actives

When the three-dimensional structure of the biological target is unknown, a ligand-based approach is employed.[3][7] This methodology leverages the collective chemical information encoded within a set of known active compounds. The fundamental assumption is that molecules with similar biological activity share common chemical features arranged in a similar spatial orientation.

-

Ligand Selection and Preparation:

-

Compile a structurally diverse set of 1,3-disubstituted pyridin-2(1H)-one derivatives with a wide range of biological activities (e.g., IC50 values).[8]

-

Generate low-energy 3D conformations for each ligand using computational tools like MOE (Molecular Operating Environment) or Schrödinger's LigPrep.

-

-

Feature Identification and Alignment:

-

Identify the key pharmacophoric features present in each molecule.

-

Align the molecules based on these common features. This is a critical step that often requires a balance of automated algorithms and expert chemical intuition.

-

-

Hypothesis Generation:

-

Model Validation:

-

Assess the quality of the generated hypotheses using a test set of compounds with known activities that were not used in model generation.

-

Employ statistical metrics such as the Güner-Henry (GH) score and enrichment factor (E) to evaluate the model's ability to distinguish between active and inactive compounds.[5] A good model should have a high GH score (ideally > 0.7) and a high enrichment factor.[5]

-

The causality behind this protocol lies in the iterative refinement of a hypothesis. By training the model on a diverse set of active and inactive compounds, we can identify the essential features for activity and the steric hindrances that lead to inactivity.

Diagram: Ligand-Based Pharmacophore Modeling Workflow

Caption: A streamlined workflow for ligand-based pharmacophore modeling.

Structure-Based Pharmacophore Modeling: A View from the Binding Site

When the 3D structure of the target protein, typically complexed with a ligand, is available from sources like X-ray crystallography or cryo-electron microscopy, a structure-based approach is preferred.[4][10] This method offers the advantage of directly mapping the key interactions between the ligand and the protein's active site.

-

Target-Ligand Complex Preparation:

-

Obtain the 3D coordinates of the target-ligand complex from the Protein Data Bank (PDB).

-

Prepare the complex by adding hydrogens, assigning partial charges, and minimizing the energy using force fields like MMFF94x.[5]

-

-

Interaction Mapping:

-

Analyze the non-covalent interactions between the 1,3-disubstituted pyridin-2(1H)-one ligand and the amino acid residues of the binding pocket. This includes hydrogen bonds, hydrophobic interactions, and aromatic stacking.

-

-

Feature Generation:

-

Generate pharmacophoric features based on these interactions. For example, a hydrogen bond with a backbone carbonyl will generate a hydrogen bond donor feature on the ligand.

-

-

Hypothesis Refinement and Validation:

-

Refine the generated pharmacophore hypothesis by considering excluded volumes, which represent regions of the binding site that should not be occupied by a ligand.

-

Validate the model by its ability to correctly dock the original ligand and to retrieve known active compounds from a database.

-

The rationale for this approach is grounded in the direct observation of the molecular recognition event. By understanding how a known active ligand binds, we can design novel molecules that recapitulate these key interactions.

Diagram: Structure-Based Pharmacophore Modeling Workflow

Caption: A systematic workflow for structure-based pharmacophore modeling.

Section 4: Case Study: QSAR and Pharmacophore Modeling of 1,3-Disubstituted Pyridin-4(1H)-one Derivatives as Anti-Fibrosis Agents

To illustrate the practical application of these principles, we will examine a study on 1,3-disubstituted pyridin-4(1H)-one derivatives, a close analog to our topic of interest, which provides valuable insights into the SAR of this class of compounds.[11] A series of these compounds were synthesized and evaluated for their anti-fibrosis activity, with the results of a viability assay on NIH3T3 cells presented as IC50 values.[11]

Quantitative Data Presentation

The biological activity data for a selection of the 1,3-disubstituted pyridin-4(1H)-one derivatives are summarized in the table below. This data forms the foundation for both the QSAR and ligand-based pharmacophore modeling efforts.

| Compound ID | R1 Substituent | R2 Substituent | IC50 (µM) |

| 3a | Phenyl | H | >50 |

| 3d | 4-Chlorophenyl | H | 14.8 |

| 3g | 4-Methoxyphenyl | H | 25.6 |

| 3j | Phenyl | 4-Chlorobenzyl | 5.3 |

| 3m | 4-Chlorophenyl | 4-Chlorobenzyl | 2.0 |

| 3p | 4-Methoxyphenyl | 4-Chlorobenzyl | 7.9 |

Data adapted from a study on 1,3-disubstituted-pyridin-4(1H)-one derivatives.[11]

Insights from Structure-Activity Relationships

The data reveals several key SAR trends:

-

Substitution at the 1-position (R1): The presence of a substituent on the phenyl ring at the 1-position is crucial for activity. An electron-withdrawing group (e.g., 4-chloro in 3d and 3m ) generally leads to higher potency compared to an electron-donating group (e.g., 4-methoxy in 3g and 3p ) or an unsubstituted phenyl ring (3a and 3j ).

-

Substitution at the 3-position (R2): The introduction of a substituted benzyl group at the 3-position significantly enhances anti-fibrosis activity. For example, the addition of a 4-chlorobenzyl group to the 4-chlorophenyl-substituted core (compound 3m ) results in the most potent compound in this series.[11]

Developing a Pharmacophore Hypothesis

Based on this SAR data, a ligand-based pharmacophore model can be proposed. The most active compounds, such as 3m , would be used to define the key features. A plausible hypothesis would include:

-

An aromatic ring feature for the R1 substituent.

-

A hydrophobic feature or an additional aromatic ring feature for the R2 substituent.

-

A hydrogen bond acceptor for the carbonyl oxygen of the pyridinone ring.

-

A hydrogen bond donor for the hydroxyl group at the 3-position of the pyridin-4(1H)-one core.

Diagram: Proposed Pharmacophore for Pyridinone Derivatives

Caption: A hypothetical pharmacophore model for 1,3-disubstituted pyridinone derivatives.

This model can then be used as a 3D query to screen large chemical databases for novel compounds that fit the hypothesis, potentially leading to the discovery of new anti-fibrosis agents.

Section 5: The Future of Pharmacophore Modeling: Integration and Innovation

The field of pharmacophore modeling is continually evolving. The integration of artificial intelligence and machine learning is enhancing the predictive power of these models by identifying subtle patterns in large datasets that may be missed by traditional methods.[4] Furthermore, the use of molecular dynamics simulations to generate "dynamic pharmacophores" or "dynophores" allows for the consideration of protein flexibility and the multiple conformational states that a ligand may adopt upon binding.[4]

For the 1,3-disubstituted pyridin-2(1H)-one scaffold, future work could involve the development of multi-target pharmacophore models to design compounds with specific polypharmacological profiles, a strategy that is gaining traction in the treatment of complex diseases like cancer.

Section 6: Conclusion

Pharmacophore modeling is an indispensable tool in modern drug discovery, providing a rational framework for understanding ligand-receptor interactions and guiding the design of novel therapeutic agents. For the 1,3-disubstituted pyridin-2(1H)-one scaffold, a well-validated pharmacophore model can significantly streamline the hit-to-lead optimization process, reducing the time and cost associated with synthesizing and testing new compounds. By embracing a holistic approach that integrates ligand-based and structure-based methods, and by staying abreast of the latest computational advancements, researchers can unlock the full therapeutic potential of this privileged chemical scaffold.

References

-